REACTION_CXSMILES
|
C([O:3][C:4](=[O:16])[C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([CH3:11])[C:6]=1[CH:12]=[C:13]([CH3:15])[CH3:14])C.[OH-].[Na+]>CO>[CH3:11][C:7]1[C:6]([CH:12]=[C:13]([CH3:15])[CH3:14])=[C:5]([CH:10]=[CH:9][CH:8]=1)[C:4]([OH:16])=[O:3] |f:1.2|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 6 h
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
The solvent is removed in vacuo
|
Type
|
ADDITION
|
Details
|
the residue diluted with water (75 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase is extracted with EtOAc (30 mL)
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
CUSTOM
|
Details
|
The solid precipitated
|
Type
|
EXTRACTION
|
Details
|
is extracted into EtOAc (3×50 mL)
|
Type
|
WASH
|
Details
|
The extracts are washed with water (2×30 mL) and brine (2×30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C(=C(C(=O)O)C=CC1)C=C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g | |
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |